

how to prevent phase segregation in mixed butylammonium-formamidinium perovskites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butylammonium**

Cat. No.: **B8472290**

[Get Quote](#)

Technical Support Center: Mixed Butylammonium-Formamidinium Perovskites

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with mixed **butylammonium**-formamidinium perovskites. The information is tailored for scientists and professionals in materials research and drug development who may be encountering challenges with phase segregation in their experiments.

Troubleshooting Guide: Addressing Phase Segregation

This guide is designed to help you diagnose and resolve common issues related to phase segregation during your experiments with mixed **butylammonium**-formamidinium perovskites.

Question: My perovskite film shows a redshift in its photoluminescence (PL) peak and the appearance of a lower-bandgap emission under illumination. What is happening and how can I fix it?

Answer: This is a classic sign of photo-induced phase segregation.^{[1][2][3]} Under illumination, mobile halide ions (particularly iodide) migrate and cluster, forming iodide-rich, lower-bandgap domains within your film.^{[2][4]} This phenomenon is detrimental to the performance and stability of optoelectronic devices.^[5]

Here are several strategies to mitigate this issue:

- Incorporate **Butylammonium** (BA): The addition of **butylammonium** cations can effectively suppress halide segregation. BA can form 2D perovskite layers that passivate the bulk 3D perovskite, improving stability.[6][7] A transamination reaction between butylamine and formamidinium can also occur, creating N-butylformamidinium (BuFA⁺), which localizes at grain boundaries and surfaces, reducing iodide defect formation.[4][8]
- Optimize Crystallinity: Improving the crystallinity of your perovskite film can enhance its stability against phase segregation. Larger grain sizes and fewer grain boundaries can reduce ion migration pathways.[9]
- Stoichiometric Engineering: The precise ratio of cations and halides is crucial. Engineering the A-site with mixed cations like formamidinium (FA) and cesium (Cs) in addition to BA can improve photostability.[5]
- Defect Passivation: Trap states can mediate the recombination of charge carriers, which is linked to halide segregation. The use of passivating agents can help mitigate this.[5][9][10]

Question: I've added **butylammonium** iodide (BAI) to my formamidinium lead iodide precursor, but my film quality is poor and performance is inconsistent. What could be the problem?

Answer: While BAI is a beneficial additive, its concentration and the deposition method are critical for achieving high-quality films.

- Concentration Optimization: The concentration of BAI needs to be carefully optimized. Excessive amounts can lead to the formation of undesirable 2D phases that hinder charge transport. Start with a low molar percentage and systematically increase it while monitoring film morphology and optoelectronic properties.
- Solvent and Annealing Parameters: The choice of solvent and the annealing temperature and duration significantly impact film formation. Ensure your solvent system can dissolve all precursors adequately. The annealing step should be optimized to promote the formation of the desired 2D/3D heterostructure without causing degradation.
- Precursor Solution Chemistry: Consider the reaction between butylamine (BA) and formamidinium (FA) in the precursor solution, which can form N-butylformamidinium

(BuFA+).[4][8] The formation of this species can influence crystallization and the final film properties.

Question: My mixed-cation perovskite films are degrading rapidly when exposed to ambient air. How can I improve their environmental stability?

Answer: Moisture is a primary cause of degradation in formamidinium-based perovskites.[11][12] The hygroscopic nature of organic cations can lead to the ingress of water, which accelerates decomposition.[12] The incorporation of **butylammonium** can enhance moisture stability due to its hydrophobic nature.[13][14]

Here are some approaches to enhance moisture resistance:

- Hydrophobic Cations: The **butylammonium** cation, being larger and more hydrophobic than formamidinium, can act as a protective layer against moisture.[13]
- 2D/3D Heterostructures: The formation of 2D (BA)2PbI4 layers on top of the 3D (FA)PbI3 perovskite can create a barrier that impedes moisture penetration.[7]
- Encapsulation: While not a material-level solution, encapsulating your device is a practical and effective way to protect it from ambient humidity.
- Compositional Engineering: Mixing formamidinium with inorganic cations like cesium can improve the intrinsic stability of the perovskite lattice against moisture.[15]

Frequently Asked Questions (FAQs)

What is phase segregation in mixed-halide perovskites?

Phase segregation is a phenomenon where a homogenous mixed-halide perovskite, under external stimuli like light or electric bias, demixes into domains with different halide compositions.[5] In bromide and iodide mixed systems, this results in the formation of iodide-rich domains with a lower bandgap and bromide-rich domains with a higher bandgap.[2][16][17] This is often referred to as the "Hoke effect".[4]

Why is **butylammonium** used to prevent phase segregation?

Butylammonium (BA⁺) is a large organic cation that, when incorporated into a 3D formamidinium-based perovskite, can:

- Form 2D Passivating Layers: BA⁺ can induce the formation of 2D Ruddlesden-Popper phases at the surface and grain boundaries of the 3D perovskite.[\[6\]](#)[\[7\]](#) These 2D layers can passivate defects and act as a barrier to ion migration.
- Improve Film Morphology and Crystallinity: The addition of BA can lead to improved crystallization and more homogenous film morphology.[\[4\]](#)
- Enhance Moisture Stability: The hydrophobic nature of the butyl group helps to repel water molecules, thus improving the perovskite's resistance to moisture-induced degradation.[\[13\]](#)[\[14\]](#)
- Suppress Halide Segregation via Cation Transformation: Butylamine can react with formamidinium to form N-butylformamidinium (BuFA⁺), which effectively suppresses halide segregation.[\[4\]](#)[\[8\]](#)

What are the key characterization techniques to identify phase segregation?

- Photoluminescence (PL) Spectroscopy: This is one of the most direct methods. The emergence of a new, redshifted PL peak under illumination is a strong indicator of the formation of lower-bandgap, iodide-rich domains.[\[3\]](#)
- X-ray Diffraction (XRD): XRD can reveal changes in the crystal structure. Phase segregation can lead to the appearance of new diffraction peaks corresponding to the segregated phases.[\[3\]](#)
- Absorption Spectroscopy: Similar to PL, changes in the absorption spectrum, specifically the appearance of a lower-energy absorption edge, can indicate the formation of I-rich domains.[\[17\]](#)
- Spatially Resolved Imaging: Techniques like confocal fluorescence microscopy can directly visualize the formation of segregated domains within the film.[\[1\]](#)

Can phase segregation be reversed?

In many cases, photo-induced phase segregation is reversible. When the illumination source is removed, the segregated domains can remix, and the material can return to its initial homogenous state.^[4] However, repeated cycles of segregation and remixing can lead to irreversible degradation over time.

Quantitative Data Summary

The following table summarizes key quantitative data from the literature regarding the impact of **butylammonium** and other strategies on perovskite stability.

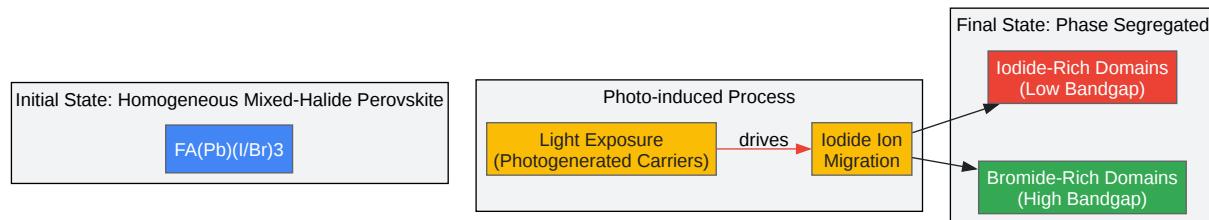
Parameter	Control Perovskite	Modified Perovskite (with BA or other additives)	Reference
Phase Segregation Threshold (Crystalline Size)	Segregation observed in grains $> 46 \pm 7$ nm	No segregation observed in nanoparticle films	[16][17]
Optimal Butylamine (BA) Concentration for Suppressed Halide Segregation	-	0.25% mol BA	[4]
Adsorption Energy of Cations at MA Vacancy	MA+: -5.519 eV	BA+: -5.925 eV	[18]
Band Gap Tuning with BAI	MAPbI ₃ : 1.59 eV	MAPbI ₃ with BAI (1:1 ratio): 2.13 eV	[19]

Experimental Protocols

Protocol 1: Fabrication of Mixed BA-FA Perovskite Films by Spin-Coating

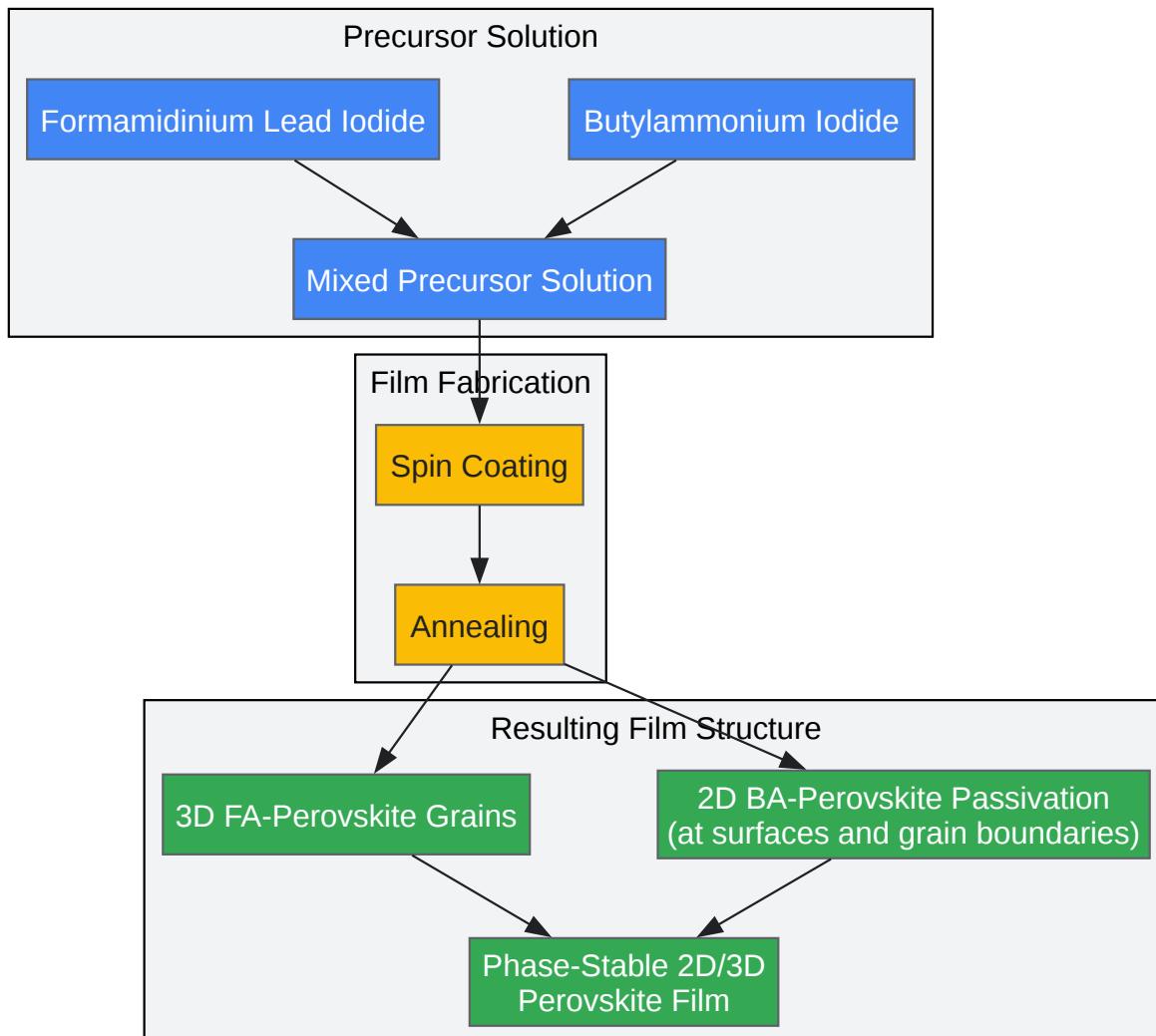
This protocol is adapted from methodologies described for fabricating mixed-cation perovskite films.^[4]

- Precursor Solution Preparation:


- Prepare a stock solution of the 3D perovskite precursor, for example, a 1.4 M solution of FAPbI₃ and MAPbBr₃ in a 4:1 DMF:DMSO solvent mixture.
- Prepare a separate stock solution of butylamine (BA) in a suitable solvent like DMF.
- Add the desired molar percentage of the BA solution to the 3D perovskite precursor solution. For example, for a 0.25% mol BA concentration, add the corresponding volume of the BA stock solution.
- Stir the final precursor solution at room temperature for at least 2 hours before use.

- Substrate Preparation:
 - Clean substrates (e.g., FTO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before spin-coating.
- Spin-Coating:
 - Deposit an electron transport layer (e.g., SnO₂) onto the cleaned substrate.
 - Spin-coat the mixed BA-FA perovskite precursor solution onto the substrate. A typical two-step spin-coating procedure is:
 - Step 1: 2000 rpm for 10 seconds (ramp rate of 1000 rpm/s).
 - Step 2: 4000 rpm for 40 seconds (ramp rate of 2000 rpm/s).
 - During the second step, dispense an anti-solvent (e.g., 200 µl of chlorobenzene) onto the spinning substrate approximately 20 seconds before the end of the program.
- Annealing:
 - Immediately transfer the coated substrate to a hotplate and anneal at a specific temperature and duration (e.g., 100 °C for 15 minutes in a nitrogen-filled glovebox). The optimal annealing conditions should be determined experimentally.

Protocol 2: Characterization of Phase Segregation using Photoluminescence Spectroscopy


- Sample Preparation: Prepare a thin film of the mixed-halide perovskite on a glass substrate as described in Protocol 1.
- Initial PL Measurement:
 - Mount the sample in a PL spectrometer.
 - Acquire a PL spectrum using a low-intensity excitation source to minimize any immediate photo-induced effects. This will serve as the baseline (t=0) spectrum.
- Light Soaking:
 - Illuminate the sample with a continuous wave laser at a specific wavelength (e.g., 405 nm or 532 nm) and power density (e.g., 1 sun equivalent).
 - Record PL spectra at regular intervals (e.g., every 30 seconds) during illumination.
- Data Analysis:
 - Plot the PL spectra as a function of illumination time.
 - Monitor for the appearance and growth of a new, redshifted emission peak, which indicates the formation of iodide-rich segregated domains.
 - Analyze the peak position, intensity, and full width at half maximum (FWHM) to quantify the extent and kinetics of phase segregation.
- Reversibility Test:
 - After a period of light soaking, turn off the illumination source and leave the sample in the dark.
 - Acquire PL spectra at regular intervals to observe if the redshifted peak disappears and the original peak recovers, indicating the reversibility of the phase segregation.

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of photo-induced phase segregation in mixed-halide perovskites.

[Click to download full resolution via product page](#)

Caption: Workflow for preventing phase segregation using **butylammonium** iodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.monash.edu [research.monash.edu]
- 2. Phase segregation in inorganic mixed-halide perovskites: from phenomena to mechanisms [opg.optica.org]
- 3. OPG [opg.optica.org]
- 4. Suppressing Halide Segregation in Wide-Bandgap Perovskite Absorbers by Transamination of Formamidinium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventing phase segregation in mixed-halide perovskites: a perspective - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
- 7. escholarship.org [escholarship.org]
- 8. Suppressing Halide Segregation in Wide-Bandgap Perovskite Absorbers by Transamination of Formamidinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventing phase segregation in mixed-halide perovskites: a perspective: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Perovskite Perspectives: Moisture Stability with Min Jae Ko and Chul-Ho Lee [advancedsciencenews.com]
- 13. Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Controlling the Phase Segregation in Mixed Halide Perovskites through Nanocrystal Size - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [how to prevent phase segregation in mixed butylammonium-formamidinium perovskites]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b8472290#how-to-prevent-phase-segregation-in-mixed-butylammonium-formamidinium-perovskites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com